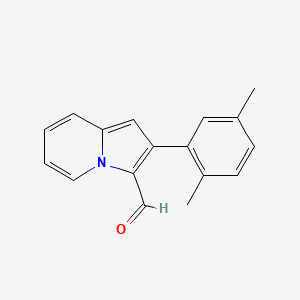

2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

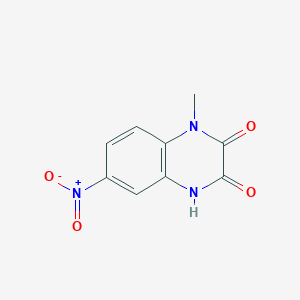

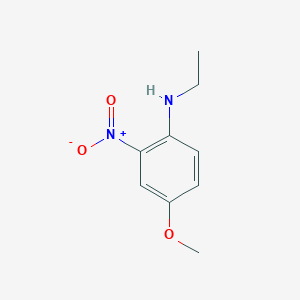

“2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde” is a chemical compound with the molecular formula C17H15NO . It is a type of heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of indolizines, including “2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde”, can be achieved through various methods. These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . For example, an efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde” is based on the indolizine core, which is a nitrogen-containing heterocycle . The compound has a molecular weight of 249.31 .Chemical Reactions Analysis

Indolizines, including “2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl)propargyl carbonates with arylboronic acids .科学的研究の応用

Synthesis Techniques

- Domino Reactions for Derivative Synthesis : A novel one-pot domino reaction was developed to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives using alkyl or aryl isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide (Ziyaadini et al., 2011).

- Efficient One-Step Synthesis : General and direct synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides was achieved, offering a functionalized indolizine synthesis method with a wide substrate scope (Gao et al., 2016).

Applications in Medicinal Chemistry

- Antitumor Activity : A study on the synthesis of indolylchalcones and their pyrazoline analogs under microwave irradiation revealed significant antitumor activity against human hepatocellular carcinoma cell line (Hep-G2) (Zahran et al., 2010).

- Potential in Cancer Treatment : Indolizine-chalcone hybrids showed promising results in inducing caspase-dependent apoptosis of human lymphoma cells, highlighting their potential as anticancer agents (Park et al., 2018).

Optical and Electrochemical Properties

- Photophysical and Electrochemical Studies : Synthesis of 2,5-diaryl-indolizines through palladium-catalyzed cross-coupling reactions displayed promising optoelectronic properties and biomolecular labeling potential (Amaral et al., 2014).

Catalytic Applications

- Catalytic Activity for Aminoindolizines : The use of copper iodide nanoparticles immobilized on polysulfonamide gel demonstrated high catalytic activity and recyclability in the synthesis of amino indolizine products (Solgi et al., 2020).

Novel Synthesis Approaches

Crystallochromic Dye Synthesis : A base- and catalyst-free photochemical route was employed to synthesize a crystallochromic indolizine dye, showcasing a unique approach in dye synthesis (Dohmen et al., 2019).

Synthesis of Luminescence Sensing Frameworks : Research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks highlighted their potential as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).

特性

IUPAC Name |

2-(2,5-dimethylphenyl)indolizine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-6-7-13(2)15(9-12)16-10-14-5-3-4-8-18(14)17(16)11-19/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVIGMMMHZBRJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)